Pomalidomide-C6-COOH

PROTAC E3 Ligase CRBN

Pomalidomide-C6-COOH delivers the exact C6 linker length and C4-amino exit vector required for reproducible PROTAC ternary complex formation. Even a single methylene shift can abolish target degradation or trigger off-target ZF protein degradation. This certified building block guarantees batch-to-batch consistency for quantitative SAR studies. Choose the specific conjugate validated in your assays—not a near analogue. High purity (≥98%), ready for immediate conjugation via its terminal carboxylic acid. Secure your supply chain with a dedicated PROTAC intermediate, backed by full analytical documentation.

Molecular Formula C20H23N3O6
Molecular Weight 401.4 g/mol
Cat. No. B15542526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C6-COOH
Molecular FormulaC20H23N3O6
Molecular Weight401.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27)
InChIKeyUSOIUAJFCJMMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-C6-COOH: A Critical Cereblon Ligand-Linker Conjugate for PROTAC Development and Targeted Protein Degradation Research


Pomalidomide-C6-COOH (CAS No. 2225940-50-9) is a synthetic E3 ligase ligand-linker conjugate specifically designed for use in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a pomalidomide-based cereblon (CRBN) ligand, which facilitates the recruitment of the CRBN E3 ubiquitin ligase, and a hexyl (C6) linker with a terminal carboxylic acid functional group for conjugation to target protein ligands . This functionalized building block is a cornerstone for creating bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of target proteins, enabling precise chemical knockdown .

The Criticality of Linker Geometry in Pomalidomide-C6-COOH: Why In-Class Substitution Compromises Degradation Efficiency


The performance of a PROTAC is exquisitely sensitive to the spatial and dynamic relationships between the E3 ligase, the target protein, and the degrader molecule. Substituting Pomalidomide-C6-COOH with a close analog that has a different linker length (e.g., C4, C5, or C7) or a different exit vector from the CRBN ligand (e.g., C4 vs. C5 substitution) cannot be assumed to be equivalent. A mismatch of just two methylene units can switch a degrader from full agonism to complete inactivity, as it fundamentally alters the geometry of the ternary complex [1]. Furthermore, the exit vector from the phthalimide ring (C4 vs. C5) significantly impacts off-target degradation of vital zinc-finger (ZF) proteins, a major concern for pomalidomide-based PROTACs [2]. Therefore, empirical validation of each specific building block is required, and the selection of Pomalidomide-C6-COOH over its close analogs must be justified by specific, quantitative performance data in relevant assays.

Pomalidomide-C6-COOH: Quantitative Evidence Guide for Differentiated Selection in PROTAC Research


Comparative Potency of Pomalidomide- vs. Thalidomide- and Lenalidomide-Based PROTACs

A direct comparative study of PROTACs synthesized with pomalidomide, thalidomide, or lenalidomide as the E3 ligase recruiting element demonstrated that pomalidomide-based PROTACs are generally more potent. Across a panel of compounds with varying linker structures, pomalidomide-based PROTACs achieved significantly lower IC50 values in cell viability assays against MIA PaCa-2 and BxPC-3 cancer cell lines compared to their thalidomide and lenalidomide counterparts [1]. This data supports the selection of a pomalidomide-based building block like Pomalidomide-C6-COOH as a preferred starting point for achieving high degradation efficiency.

PROTAC E3 Ligase CRBN Targeted Protein Degradation

Impact of C5 Functionalization on Minimizing Off-Target Zinc-Finger Protein Degradation

A major challenge with pomalidomide-based PROTACs is the unintended degradation of essential zinc-finger (ZF) proteins. Systematic exploration of pomalidomide analogs using a high-throughput imaging platform has established design rules to mitigate this. The study found that functionalization at the C5 position of the phthalimide ring significantly reduces off-target ZF protein degradation [1][2]. A pair-wise comparison of GFP degradation levels induced by C4- versus C5-modified pomalidomide analogues demonstrated a statistically significant reduction in off-target activity for C5-substituted compounds (P = 0.0029) [2]. As Pomalidomide-C6-COOH features the linker attached to the 4-amino position, this evidence underscores the critical importance of the attachment point for achieving desired selectivity and highlights a design principle where C5-modified analogs (a different class) are being developed to address this specific liability.

PROTAC Off-Target Effect Zinc Finger Protein CRBN

Optimization of Linker Length: The Critical Balance Between CRBN Degradation and IKZF1 Neosubstrate Activity

Linker length is a critical determinant of PROTAC pharmacology. In a study of pomalidomide-based homobifunctional PROTACs, compounds with longer linkers exhibited a weaker capability for self-directed CRBN degradation but paradoxically had a more potent effect on levels of the neosubstrate IKZF1 [1]. An optimal linker length of 8 atoms (compound 15a) was identified as the most potent for degrading CRBN itself while minimizing the effect on IKZF1 [1]. This data illustrates that the 7-atom linker in Pomalidomide-C6-COOH (a 6-carbon chain plus the amino nitrogen) occupies a specific point in this structure-activity relationship that must be considered in the context of the overall PROTAC design.

PROTAC Linker Optimization CRBN IKZF1

Solubility Profile of Pomalidomide-C6-COOH as a Critical Physicochemical Parameter for In Vitro Assays

The physicochemical properties of a PROTAC building block are critical for its handling and use in in vitro assays. Pomalidomide-C6-COOH demonstrates high solubility in DMSO, a common vehicle for compound preparation in biological experiments. Quantitative solubility data indicates a solubility of ≥125 mg/mL (≥311.40 mM) in DMSO . This high solubility facilitates the preparation of concentrated stock solutions, minimizing the volume of organic solvent introduced into cell culture or biochemical assays and reducing the risk of solvent-related artifacts, which is a practical advantage during experimental workflows.

PROTAC Solubility In Vitro Assay Physicochemical Property

Optimal Application Scenarios for Pomalidomide-C6-COOH Based on Differentiated Evidence


Synthesis of High-Potency PROTACs Targeting Kinases and Other Intracellular Proteins

This compound is ideally suited as a foundational building block for creating PROTACs that require a potent CRBN-recruiting element. The evidence demonstrates that pomalidomide-based PROTACs generally exhibit lower IC50 values than thalidomide- or lenalidomide-based equivalents, making Pomalidomide-C6-COOH the preferred choice for projects where maximizing degradation efficiency is paramount [3].

Mechanistic Studies to Delineate CRBN-Dependent vs. CRBN-Independent Effects

The evidence from homobifunctional PROTAC studies shows that linker length, and thus the specific conjugate used, influences the balance between CRBN self-degradation and neosubstrate (IKZF1) degradation [3]. Therefore, Pomalidomide-C6-COOH is well-suited for experiments designed to parse the complex pharmacology of CRBN-engaging molecules, where the linker's contribution to this activity profile must be controlled and understood.

Development of PROTACs with Controlled Off-Target ZF Protein Profiles via Linker Attachment Point

The clear evidence that functionalization at the C5 position of pomalidomide reduces off-target ZF protein degradation [3] highlights a specific use-case for Pomalidomide-C6-COOH. As a compound with a C4-amino linker, it serves as an essential comparator or baseline control when investigating a series of PROTACs where the exit vector (C4 vs. C5) is the variable being tested for its impact on ZF protein degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-C6-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.